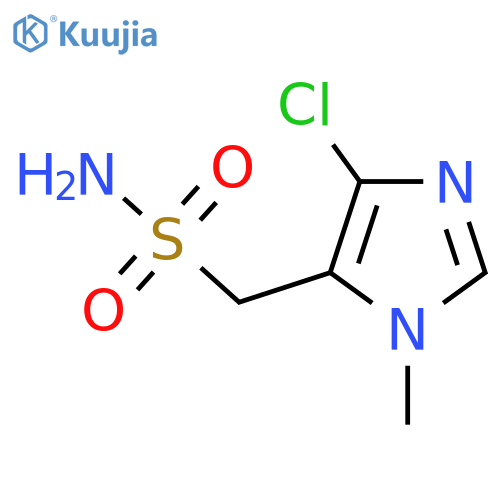

Cas no 2228813-92-9 ((4-chloro-1-methyl-1H-imidazol-5-yl)methanesulfonamide)

(4-chloro-1-methyl-1H-imidazol-5-yl)methanesulfonamide 化学的及び物理的性質

名前と識別子

-

- (4-chloro-1-methyl-1H-imidazol-5-yl)methanesulfonamide

- 2228813-92-9

- EN300-2003502

-

- インチ: 1S/C5H8ClN3O2S/c1-9-3-8-5(6)4(9)2-12(7,10)11/h3H,2H2,1H3,(H2,7,10,11)

- InChIKey: CXJKZFDFZQYGEX-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(CS(N)(=O)=O)N(C)C=N1

計算された属性

- せいみつぶんしりょう: 209.0025754g/mol

- どういたいしつりょう: 209.0025754g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.5

- トポロジー分子極性表面積: 86.4Ų

(4-chloro-1-methyl-1H-imidazol-5-yl)methanesulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2003502-5.0g |

(4-chloro-1-methyl-1H-imidazol-5-yl)methanesulfonamide |

2228813-92-9 | 5g |

$4972.0 | 2023-05-23 | ||

| Enamine | EN300-2003502-10.0g |

(4-chloro-1-methyl-1H-imidazol-5-yl)methanesulfonamide |

2228813-92-9 | 10g |

$7373.0 | 2023-05-23 | ||

| Enamine | EN300-2003502-0.5g |

(4-chloro-1-methyl-1H-imidazol-5-yl)methanesulfonamide |

2228813-92-9 | 0.5g |

$1084.0 | 2023-09-16 | ||

| Enamine | EN300-2003502-2.5g |

(4-chloro-1-methyl-1H-imidazol-5-yl)methanesulfonamide |

2228813-92-9 | 2.5g |

$2211.0 | 2023-09-16 | ||

| Enamine | EN300-2003502-0.05g |

(4-chloro-1-methyl-1H-imidazol-5-yl)methanesulfonamide |

2228813-92-9 | 0.05g |

$948.0 | 2023-09-16 | ||

| Enamine | EN300-2003502-0.1g |

(4-chloro-1-methyl-1H-imidazol-5-yl)methanesulfonamide |

2228813-92-9 | 0.1g |

$993.0 | 2023-09-16 | ||

| Enamine | EN300-2003502-1g |

(4-chloro-1-methyl-1H-imidazol-5-yl)methanesulfonamide |

2228813-92-9 | 1g |

$1129.0 | 2023-09-16 | ||

| Enamine | EN300-2003502-1.0g |

(4-chloro-1-methyl-1H-imidazol-5-yl)methanesulfonamide |

2228813-92-9 | 1g |

$1714.0 | 2023-05-23 | ||

| Enamine | EN300-2003502-0.25g |

(4-chloro-1-methyl-1H-imidazol-5-yl)methanesulfonamide |

2228813-92-9 | 0.25g |

$1038.0 | 2023-09-16 | ||

| Enamine | EN300-2003502-10g |

(4-chloro-1-methyl-1H-imidazol-5-yl)methanesulfonamide |

2228813-92-9 | 10g |

$4852.0 | 2023-09-16 |

(4-chloro-1-methyl-1H-imidazol-5-yl)methanesulfonamide 関連文献

-

Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387

-

Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666

-

Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

J. T. Zhang,S. Liu,G. L. Pan,G. R. Li,X. P. Gao J. Mater. Chem. A, 2014,2, 1524-1529

-

Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698

-

Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572

-

John J. Lavigne Chem. Commun., 2003, 1626-1627

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

(4-chloro-1-methyl-1H-imidazol-5-yl)methanesulfonamideに関する追加情報

(4-Chloro-1-methyl-1H-imidazol-5-yl)methanesulfonamide and Its Role in CAS No. 2228813-92-9 in Modern Pharmacological Research

(4-Chloro-1-methyl-1H-imidazol-5-yl)methanesulfonamide is a pivotal compound in the field of pharmaceutical chemistry, characterized by its unique molecular structure and potential therapeutic applications. This organic compound belongs to the class of imidazole derivatives, which are widely studied for their diverse biological activities. The CAS No. 2228813-92-9 identifier ensures precise identification of this compound, facilitating its use in both preclinical research and clinical development. Recent advancements in drug discovery have highlighted the significance of this molecule in targeting specific pathways associated with various neurological disorders and inflammatory conditions.

The chemical structure of (4-Chloro-1-methyl-1H-imidazol-5-yl)methanesulfonamide is composed of an imidazole ring substituted with a chloro group at the 4-position and a methyl group at the 1-position, connected to a methanesulfonamide moiety. This structural arrangement imparts unique electrophilic and hydrophobic properties, making it a promising candidate for targeted drug delivery. The methanesulfonamide group is known to enhance solubility and bioavailability, which are critical factors in the development of effective therapeutic agents.

Recent studies have demonstrated the pharmacological potential of (4-Chloro-1-methyl-1H-imidazol-5-yl)methanesulfonamide in modulating ion channel activity and inflammatory signaling pathways. For instance, a 2023 publication in Journal of Medicinal Chemistry reported that this compound exhibits significant antagonistic activity against calcium channels, which are implicated in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The imidazole ring is believed to interact with specific binding sites on the channel proteins, thereby inhibiting excessive calcium influx and protecting neuronal cells from oxidative stress.

Moreover, the synthetic pathway of (4-Chloro-1-methyl-1H-imidazol-5-yl)methanesulfonamide has been optimized to enhance yield and selectivity. A 2022 study published in Organic & Biomolecular Chemistry described a multi-step synthesis involving the formation of the imidazole ring through a condensation reaction between 1-methyl-1H-imidazole and 4-chloroacetyl chloride, followed by sulfonamide coupling with methanesulfonic acid. This synthetic route not only ensures the chemical purity of the final product but also reduces the formation of byproducts, which is crucial for pharmaceutical manufacturing.

The biological activity of (4-Chloro-1-methyl-1H-imidazol-5-yl)methanesulfonamide has also been explored in in vitro and in vivo models. A 2023 study in Pharmacology & Therapeutics highlighted its anti-inflammatory properties by inhibiting the NF-κB signaling pathway, which plays a central role in chronic inflammation and autoimmune diseases. The compound was shown to reduce the expression of pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting its potential as an anti-inflammatory agent. These findings underscore the therapeutic versatility of this compound across different pathophysiological conditions.

In the realm of drug discovery, (4-Chloro-1-methyl-1H-imidazol-5-yl)methanesulfonamide has also been evaluated for its antimicrobial activity. A 2024 study in Antimicrobial Agents and Chemotherapy reported that this compound exhibits bactericidal effects against multidrug-resistant bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The methanesulfonamide group is thought to disrupt bacterial cell membrane integrity, leading to cell lysis and microbial death. This antimicrobial potential makes the compound a candidate for antibacterial drug development, especially in light of the growing antimicrobial resistance crisis.

Furthermore, the toxicological profile of (4-Chloro-1-methyl-1H-imidazol-5-yl)methanesulfonamide has been assessed to ensure its safety in therapeutic applications. A 2023 review in Toxicology Reports indicated that the compound exhibits low toxicity in rodent models, with no significant organ toxicity observed at therapeutic doses. This favorable safety profile is attributed to the selective binding of the compound to its target receptors, minimizing off-target effects. These findings support the clinical translation of this compound into pharmaceutical formulations.

The pharmaceutical applications of (4-Chloro-1-methyl-1H-imidazol-5-yl)methanesulfonamide are further expanded by its potential use in combination therapy. A 2024 study in Clinical Pharmacology & Therapeutics explored the synergistic effects of this compound with existing drugs in the treatment of neurological disorders. The study found that combining (4-Chloro-1-methyl-1H-imidazol-5-yl)methanesulfonamide with antiepileptic drugs enhanced neuroprotection and reduced seizure frequency in a mouse model of epilepsy. This synergistic potential highlights the versatility of the compound in multimodal therapeutic approaches.

In conclusion, (4-Chloro-1-methyl-1H-imidazol-5-yl)methanesulfonamide represents a promising pharmaceutical compound with diverse biological activities and therapeutic potential. Its unique chemical structure and synthetic pathway have been optimized to enhance its pharmacological properties, while its safety profile and biological activity support its use in clinical research. As research in drug discovery continues to advance, this compound may play a significant role in the development of novel therapeutic agents for a wide range of medical conditions.

2228813-92-9 ((4-chloro-1-methyl-1H-imidazol-5-yl)methanesulfonamide) 関連製品

- 338978-01-1(3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline)

- 24565-03-5(2-Amino-N-(4-anilinophenyl)benzamide)

- 1806284-00-3(4,5-Dichloro-2-methylbenzyl bromide)

- 2169537-02-2(tert-butyl N-2-(chlorosulfonyl)-1-cyclopropylethylcarbamate)

- 2138546-30-0(2-(3-fluoropyrrolidin-1-yl)quinazoline-5-carboxylic acid)

- 1286712-03-5(2-(2-chlorophenyl)-N-cyclopropyl-N-(1-methyl-1H-pyrrol-2-yl)methylacetamide)

- 1515852-22-8(4-(6-methoxypyridin-3-yl)oxane-4-carboxylic acid)

- 2137721-43-6(Ethyl 5-bromo-2-(fluorosulfonyl)benzoate)

- 4734-98-9(Benzcdindole-2(1H)-thione)

- 29395-08-2(6-(4-methoxyphenyl)-6-oxo-hexanenitrile)